molecular formula C17H17NO3 B14802036 (2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid

(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid

Cat. No.: B14802036
M. Wt: 283.32 g/mol
InChI Key: HDNGVBPPMAZUMI-INIZCTEOSA-N
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Description

(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid is an organic compound with a complex structure that includes an acetamido group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl moiety yields nitro derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An amino acid with a similar biphenyl structure.

    Tyrosine: Another amino acid with a phenolic group attached to the biphenyl moiety.

    Ibuprofen: A nonsteroidal anti-inflammatory drug with a similar acetamido group.

Uniqueness

Its biphenyl structure allows for diverse chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-acetamido-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1

InChI Key

HDNGVBPPMAZUMI-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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